molecular formula C23H28N2O2 B11323857 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11323857
M. Wt: 364.5 g/mol
InChI Key: VTJIJJXGEPKXQF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxamide group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with a suitable amine under conditions that facilitate amide bond formation.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The benzofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H28N2O2/c1-14-7-9-18(10-8-14)20(25(5)6)13-24-23(26)22-17(4)19-11-15(2)16(3)12-21(19)27-22/h7-12,20H,13H2,1-6H3,(H,24,26)

InChI Key

VTJIJJXGEPKXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N(C)C

Origin of Product

United States

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